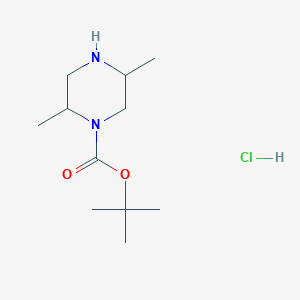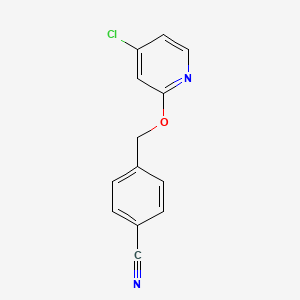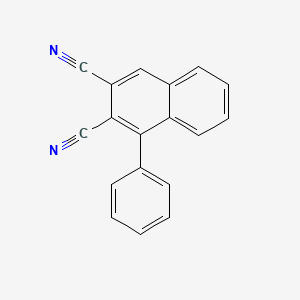
1-Phenyl-2,3-naphthalenedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups at the 2 and 3 positions and a phenyl group at the 1 position.
Preparation Methods
The synthesis of 1-phenylnaphthalene-2,3-dicarbonitrile typically involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding phthalonitrile derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenylnaphthalene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of phthalocyanines and other complex organic molecules.
Medicine: Research into its derivatives has shown promise in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 1-phenylnaphthalene-2,3-dicarbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in photodynamic therapy, the compound’s derivatives act as photosensitizers, accumulating in tumor tissues and generating reactive oxygen species upon light activation, leading to cell death .
Comparison with Similar Compounds
1-Phenylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds such as:
1-oxo-1H-phenalene-2,3-dicarbonitrile: Known for its unique oxidative nucleophilic substitution reactivity.
Phthalocyanines: These compounds share a similar aromatic structure and are used in similar applications, particularly in dyes and photodynamic therapy.
The uniqueness of 1-phenylnaphthalene-2,3-dicarbonitrile lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
82084-03-5 |
|---|---|
Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-phenylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H10N2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-10H |
InChI Key |
GRRLWGLFGVVYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



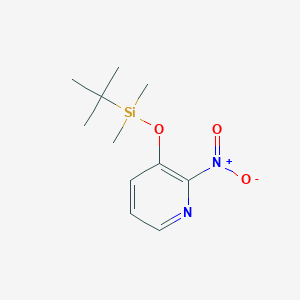
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
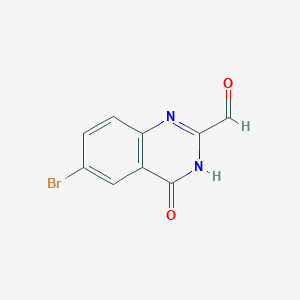
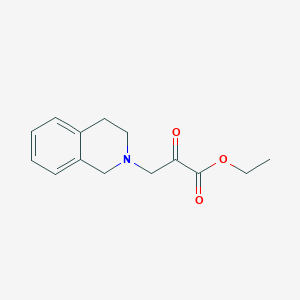

![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
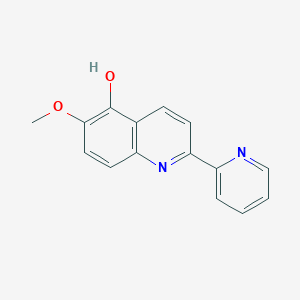



![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
